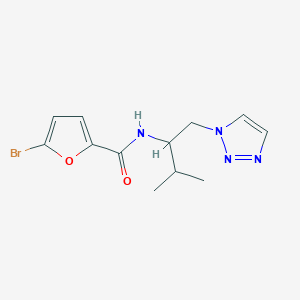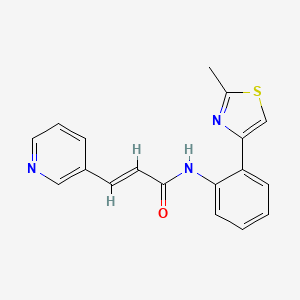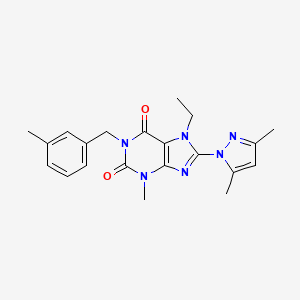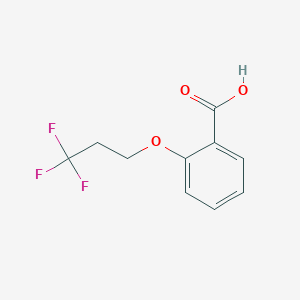
N1-(3-chloro-4-fluorophenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include Michael addition, a versatile method for carbon-carbon bond formation. In the study of a novel quinolinone derivative, the authors describe the synthesis using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . This method is a cornerstone in organic synthesis and could potentially be applied to the synthesis of N1-(3-chloro-4-fluorophenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure and conformation of organic compounds are crucial for understanding their reactivity and properties. X-ray crystallography was used to determine the crystal structure of the quinolinone derivative, revealing intermolecular interactions such as C-H…O and C-H…C . These interactions are significant as they can influence the stability and packing of molecules in the solid state. For this compound, similar techniques could elucidate its molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of a molecule can be inferred from its electronic structure. The quinolinone derivative's local reactivity descriptors were calculated to identify chemically reactive sites within the molecule . These descriptors are valuable for predicting how a molecule like this compound might undergo various chemical reactions, such as nucleophilic or electrophilic attacks.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. Theoretical calculations, including density functional theory (DFT), were used to investigate the vibrational wavenumbers, molecular electrostatic potential, and thermodynamic properties of the quinolinone derivative . These properties are essential for understanding the behavior of the compound under different conditions. For this compound, similar theoretical studies could provide insights into its stability, reactivity, and suitability for various applications.
In another study, the crystal structure of a thiazole derivative was analyzed, showing a nearly planar linked ring system and specific dihedral angles between the rings . This information is pertinent when considering the molecular geometry of this compound, as the spatial arrangement of atoms within the molecule can affect its physical and chemical properties.
Aplicaciones Científicas De Investigación
Synthesis and Radiotracers
The synthesis of radiolabeled compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the feasibility of nucleophilic displacement for the development of PET radiotracers. Such methodologies could be applicable to the synthesis of derivatives of the specified compound for imaging studies, particularly in neuroscience (Katoch-Rouse et al., 2003).
Medicinal Chemistry and Drug Discovery
Research on novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors indicates a direction where modifications of the core structure can lead to compounds with significant therapeutic potential, especially in treating depression and anxiety (Vacher et al., 1999).
Antimicrobial and Antipathogenic Activity
Studies on the synthesis and antipathogenic activity of new thiourea derivatives provide insights into the potential for developing antimicrobial agents. Given the structural complexity and activity profiles of these compounds, similar strategies could be envisioned for the specified compound, exploring its utility in combating microbial infections (Limban et al., 2011).
Corrosion Inhibition
Quantum chemical and molecular dynamic simulation studies on piperidine derivatives for the corrosion inhibition of iron reveal the importance of understanding the interaction between chemical compounds and metal surfaces. This research area could provide a completely different application for the specified compound, potentially in materials science or as a protective agent in industrial contexts (Kaya et al., 2016).
Propiedades
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClFN3O2S/c19-15-9-13(1-2-16(15)20)22-18(25)17(24)21-10-12-3-6-23(7-4-12)14-5-8-26-11-14/h1-2,9,12,14H,3-8,10-11H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJZTZGJTZFPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2507563.png)
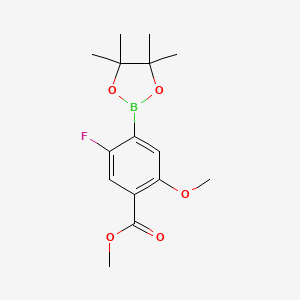
![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)
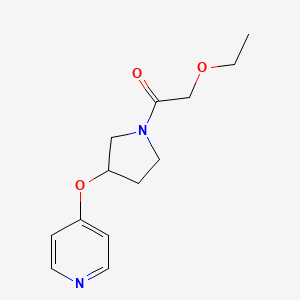
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2507569.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)
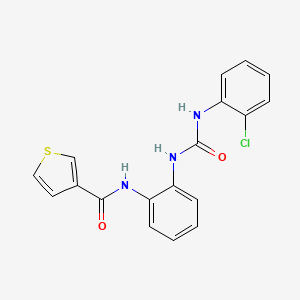
![methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate](/img/structure/B2507574.png)

